

An In-depth Technical Guide to Methylcyclopentadecenone (CAS 82356-51-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylcyclopentadecenone**

Cat. No.: **B13395399**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone, registered under CAS number 82356-51-2, is a synthetic macrocyclic ketone that has garnered significant attention, primarily within the fragrance industry. Also known by trade names such as Muscenone®, it is a highly valued ingredient for its powerful and elegant musk note, which adds depth and substantivity to a wide array of consumer products. This technical guide provides a comprehensive overview of its core properties, synthesis, and analytical characterization.

Methylcyclopentadecenone is a colorless to light yellow liquid characterized by a potent, musky, and slightly animalic odor profile.^{[1][2]} Its molecular structure, which includes a 15-membered ring with a methyl group and a double bond, is responsible for its distinctive olfactory properties. The commercial product is typically a mixture of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one isomers.^{[1][2]} Its excellent tenacity on various substrates makes it a popular choice in fine fragrances, beauty and fabric care products, and household cleaners.^[1]

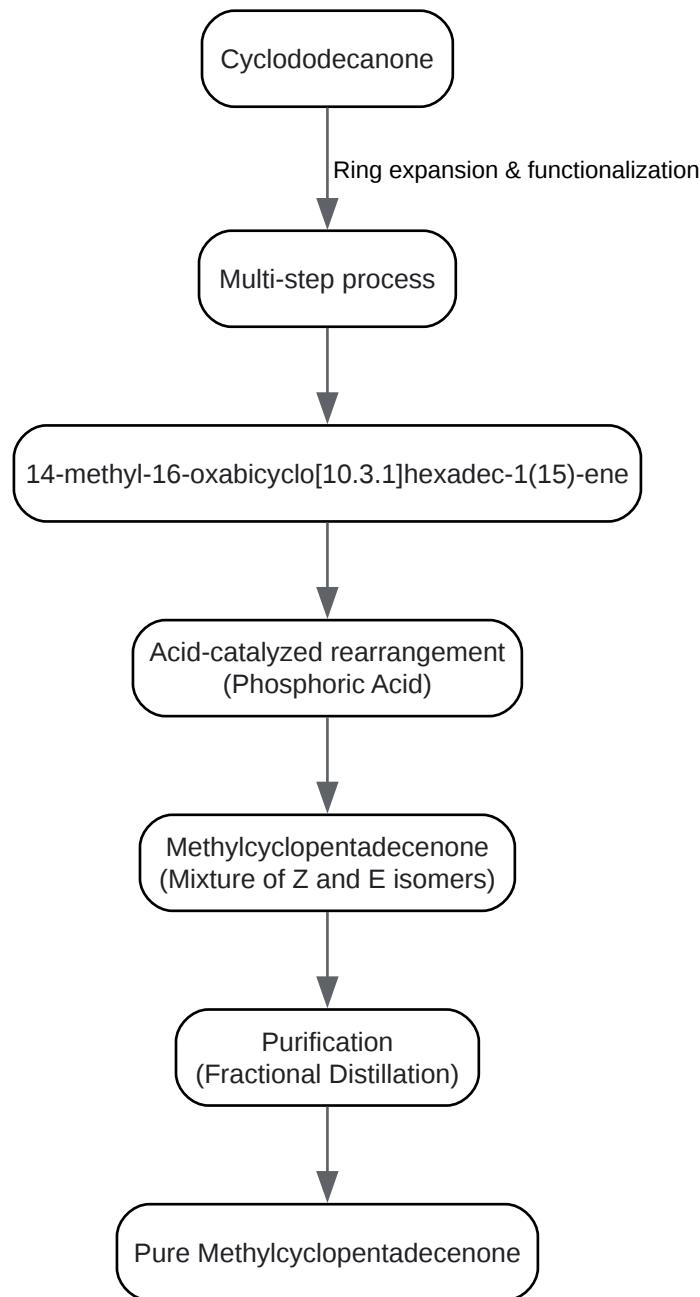
Physicochemical Properties

A summary of the key physicochemical properties of **Methylcyclopentadecenone** is presented in the table below. These properties are crucial for its application in fragrance formulations and for understanding its environmental fate and transport.

Property	Value	Reference
CAS Number	82356-51-2	[1] [3]
Molecular Formula	C ₁₆ H ₂₈ O	[1] [3] [4]
Molecular Weight	236.39 g/mol	[1] [3] [4]
Appearance	Colorless to light yellow liquid	[2] [3]
Odor Profile	Powerful, elegant musk, animalic, soapy	[1] [2]
Density	0.927 g/cm ³ at 20°C	[1]
Vapor Pressure	0.04 Pa at 25°C	[1]
Water Solubility	900 µg/L at 20°C	[1] [2]
LogP (Octanol-Water Partition Coefficient)	5.52 at 25°C	[1] [2]
Flash Point	>100°C (>212°F)	[4]
Boiling Point	346.708°C at 760 mmHg	[5]
Refractive Index	1.446	[6]

Synthesis of Methylcyclopentadecenone

The industrial synthesis of **Methylcyclopentadecenone** is a multi-step process that can be broadly categorized into two main routes. The most common pathway starts from cyclododecanone, while an alternative method utilizes 2,15-hexadecanedione.


Synthesis from Cyclododecanone

This is a widely employed industrial method that involves the rearrangement of an oxabicyclo intermediate.

Experimental Protocol:

- Synthesis of 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene: This intermediate is synthesized from cyclododecanone through a multi-step process. While the specific industrial steps are often proprietary, the general approach involves ring expansion and functional group manipulations.[3][6]
- Rearrangement to **Methylcyclopentadecenone**: The synthesized 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene is then subjected to an acid-catalyzed rearrangement. [2][3][6]
 - Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser is charged with 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene.
 - Catalyst Addition: Phosphoric acid is added as the catalyst.[2][3][6]
 - Reaction Conditions: The mixture is heated under controlled temperature to facilitate the isomerization reaction.
 - Work-up and Purification: Upon completion of the reaction, the mixture is cooled, neutralized, and washed with water. The organic layer is separated, and the crude product is purified by fractional distillation under reduced pressure to yield the racemic mixture of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one.[4]

Synthesis of Methylcyclopentadecenone from Cyclododecanone

[Click to download full resolution via product page](#)

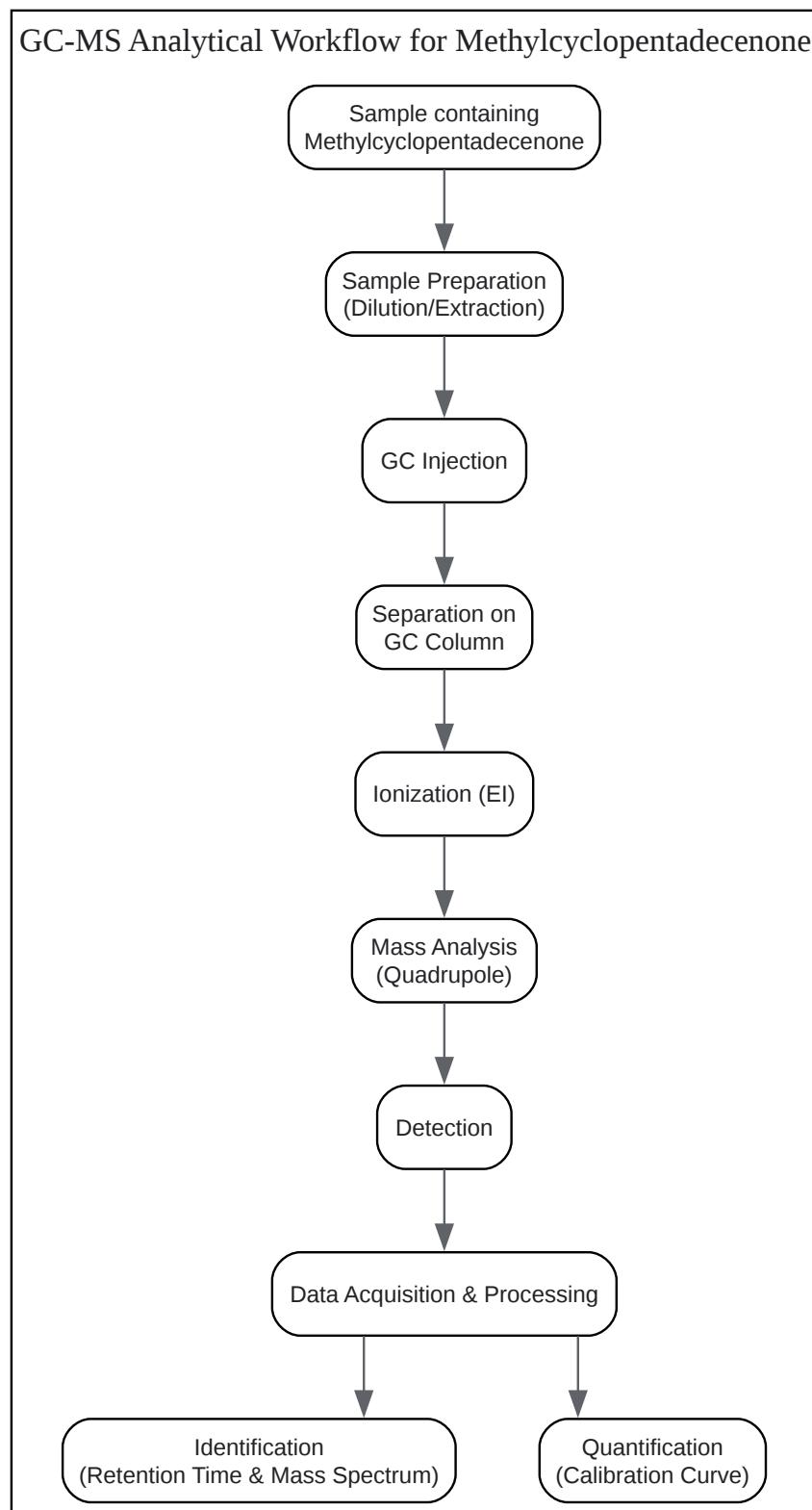
Synthesis workflow from Cyclododecanone.

Synthesis from 2,15-Hexadecanedione

An alternative synthesis route involves the intramolecular cyclization of a diketone.

Experimental Protocol:

- Intramolecular Condensation of 2,15-Hexadecanedione: This step forms the core macrocyclic structure.
 - Reaction Setup: The intramolecular condensation of 2,15-hexadecanedione can be carried out in the gas phase.[4]
 - Catalyst: A compound of a Group 2 element, such as magnesium oxide, calcium oxide, or zinc oxide, is used as the catalyst.[4]
 - Reaction Conditions: The reaction is performed at an elevated temperature in a stream of inert gas.
 - Product Collection: The product, 3-methyl-cyclopentadecenone, is collected from the gas stream by condensation.[4]
- Purification: The crude product is then purified by distillation to remove any unreacted starting material and byproducts.[4]


Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the qualitative and quantitative analysis of **Methylcyclopentadecenone** in fragrance mixtures and other matrices.

Experimental Protocol for GC-MS Analysis:

- Sample Preparation:
 - Dilute the sample containing **Methylcyclopentadecenone** in a suitable solvent, such as ethanol or dichloromethane, to an appropriate concentration (e.g., 10-100 ppm).
 - If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the analyte from complex matrices.
- GC-MS Instrumentation and Conditions:

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250-280°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
 - Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a temperature ramp of 10-15°C/min to a final temperature of 280-300°C, with a final hold time of 5-10 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.
- Data Analysis:
 - Identify **Methylcyclopentadecenone** by comparing its retention time and mass spectrum with that of a certified reference standard.
 - The mass spectrum of **Methylcyclopentadecenone** will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 236).
 - Quantification can be performed by creating a calibration curve using external or internal standards.

[Click to download full resolution via product page](#)

GC-MS analytical workflow.

Applications

The primary application of **Methylcyclopentadecenone** is as a fragrance ingredient in a wide variety of consumer products.[1][7] Its high tenacity and musky character make it an excellent fixative, prolonging the scent of other fragrance components. It is used in:

- Fine Fragrances: Perfumes and colognes.[4]
- Personal Care Products: Soaps, lotions, deodorants, and hair care products.[1]
- Household Products: Laundry detergents, fabric softeners, and air fresheners.[1]

It can be used at low dosages (0.05% to 0.5%) as a fragrance enhancer and at higher concentrations for its distinct musky character.[1]

Safety and Toxicology

Based on available data, **Methylcyclopentadecenone** has low acute toxicity.[8] Studies have shown no significant repeat-dose toxicity, and it is not considered to be genotoxic.[6] Reproductive toxicity was not observed in an OECD-compliant study.[6] While generally not irritating upon a single application in humans, some animal studies have shown irritation at concentrations higher than typical consumer exposure levels.[6]

- Oral LD50 (rat): >2,000 mg/kg[8]
- Dermal LD50 (rabbit): >2,000 mg/kg[8]
- Skin Irritation: No irritant effect reported.[8]
- Eye Irritation: No irritating effect reported.[8]
- Sensitization: No sensitizing effects are known.[8]

It is important to handle this chemical in accordance with good laboratory practices and to consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Methylcyclopentadecenone (CAS 82356-51-2) is a key synthetic musk with a well-established role in the fragrance industry. Its desirable olfactory properties and high stability make it a versatile ingredient in a multitude of consumer products. The synthesis of this macrocyclic ketone is achieved through sophisticated chemical processes, and its analysis is reliably performed using standard chromatographic techniques. A thorough understanding of its physicochemical properties, synthesis, and analytical methods is essential for its effective and safe use in research and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of 3-methylcyclopentadecanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. METHYLCYCLOPENTADECENONE | 82356-51-2 [chemicalbook.com]
- 3. ScenTree - Muscenone® (CAS N° 82356-51-2) [scentreco.co]
- 4. WO2010109650A1 - Process for production of 3-methyl-cyclopentadecenone, process for production of r/s-muscone, and process for production of optically active muscone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ScenTree - Muscenone® (CAS N° 82356-51-2) [scentreco.co]
- 7. chimia.ch [chimia.ch]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylcyclopentadecenone (CAS 82356-51-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13395399#methylcyclopentadecenone-cas-82356-51-2-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com